molecular formula C8H6ClN B13123665 2-Chloro-5-ethynyl-3-methylpyridine

2-Chloro-5-ethynyl-3-methylpyridine

Katalognummer: B13123665
Molekulargewicht: 151.59 g/mol
InChI-Schlüssel: IBBICUDZVYGYDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-ethynyl-3-methylpyridine is an organic compound with the molecular formula C8H6ClN It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethynyl-3-methylpyridine can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions. This method typically employs palladium-catalyzed cross-coupling reactions between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various derivatives of pyridine.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-ethynyl-3-methylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Employed in substitution reactions.

    Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-ethynyl-3-methylpyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-5-ethynyl-3-methylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the chlorine atom can be substituted to introduce different functional groups. These interactions can modulate the activity of the compound and its derivatives in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-5-ethynyl-3-methylpyridine is unique due to the presence of both the ethynyl and chlorine functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Eigenschaften

Molekularformel

C8H6ClN

Molekulargewicht

151.59 g/mol

IUPAC-Name

2-chloro-5-ethynyl-3-methylpyridine

InChI

InChI=1S/C8H6ClN/c1-3-7-4-6(2)8(9)10-5-7/h1,4-5H,2H3

InChI-Schlüssel

IBBICUDZVYGYDN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1Cl)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.